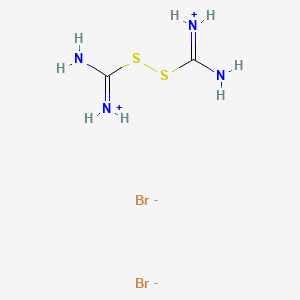
Formamidine disulfide dihydrobromide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Formamidine disulfide dihydrobromide is a sulfur-containing compound with the chemical formula [(NH2)2CS-SC(NH2)2]2+·2HBr. It is widely used in various fields, including medicine, pesticides, metal plate etching, and anticorrosion . This compound is also an important product of the electrochemical oxidation of thiourea .
Preparation Methods
Synthetic Routes and Reaction Conditions: Formamidine disulfide dihydrobromide can be synthesized through several methods. One common method involves the reaction of thiourea with bromine in an acidic medium. The reaction proceeds as follows:
2(NH2)2CS+Br2→[(NH2)2CS−SC(NH2)2]2+⋅2HBr
This reaction is typically carried out at room temperature with a controlled addition of bromine to avoid excessive oxidation .
Industrial Production Methods: In industrial settings, the production of this compound often involves large-scale reactors where thiourea and bromine are mixed under controlled conditions. The reaction mixture is then purified through crystallization or other separation techniques to obtain the final product .
Chemical Reactions Analysis
Types of Reactions: Formamidine disulfide dihydrobromide undergoes various chemical reactions, including oxidation, reduction, and substitution.
Oxidation: The compound can be oxidized to formamidine sulfinic acid, formamidine sulfonic acid, and sulfate. Common oxidizing agents include hydrogen peroxide and bromate .
Reduction: Reduction of this compound can yield thiourea and other sulfur-containing compounds. Reducing agents such as sodium borohydride are often used .
Substitution: Substitution reactions involving this compound can lead to the formation of various derivatives, depending on the substituents introduced .
Major Products: The major products formed from these reactions include thiourea, formamidine sulfinic acid, formamidine sulfonic acid, cyanamide, and elemental sulfur .
Scientific Research Applications
Formamidine disulfide dihydrobromide has a wide range of applications in scientific research:
Chemistry:
- Used as an intermediate in the synthesis of other sulfur-containing compounds.
- Employed in electrochemical studies to investigate oxidation mechanisms .
Biology:
- Studied for its potential antimicrobial properties.
- Used in the development of pesticides and insecticides .
Medicine:
- Investigated for its potential use in anticancer therapies.
- Explored for its role in drug delivery systems .
Industry:
- Utilized in metal plate etching and anticorrosion treatments.
- Applied in the production of perovskite solar cells as an electron scavenger .
Mechanism of Action
The mechanism of action of formamidine disulfide dihydrobromide involves its ability to undergo oxidation and reduction reactions. The compound can act as an electron scavenger, making it useful in various applications such as perovskite solar cells . The molecular targets and pathways involved include the oxidation of sulfur-containing groups and the stabilization of intermediate phases in chemical reactions .
Comparison with Similar Compounds
Formamidine disulfide dihydrochloride: Similar in structure but uses hydrochloric acid instead of hydrobromic acid.
N-sulfonyl formamidines: These compounds have sulfonyl groups attached to the formamidine structure and are widely used in pharmaceuticals.
Uniqueness: Formamidine disulfide dihydrobromide is unique due to its specific reactivity with bromine and its applications in both industrial and scientific research settings .
Properties
CAS No. |
50606-57-0 |
|---|---|
Molecular Formula |
C2H8Br2N4S2 |
Molecular Weight |
312.1 g/mol |
IUPAC Name |
[amino-[[amino(azaniumylidene)methyl]disulfanyl]methylidene]azanium;dibromide |
InChI |
InChI=1S/C2H6N4S2.2BrH/c3-1(4)7-8-2(5)6;;/h(H3,3,4)(H3,5,6);2*1H |
InChI Key |
XMMQCGZNDYCCQF-UHFFFAOYSA-N |
Canonical SMILES |
C(=[NH2+])(N)SSC(=[NH2+])N.[Br-].[Br-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


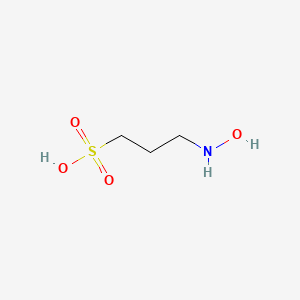
![3-[(2-Cyanoethyl)(ethyl)phosphoryl]-2-methylpropanenitrile](/img/structure/B14651993.png)
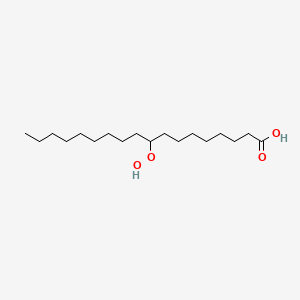
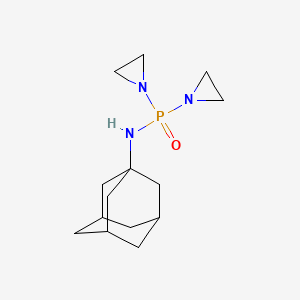


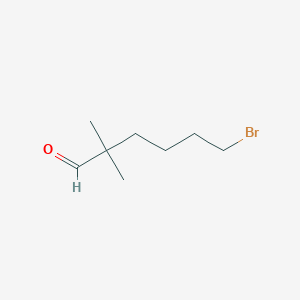
![4-[(4-Methoxyphenyl)methyl]-N,N-dimethylaniline](/img/structure/B14652040.png)
![4-Butoxy-6-[(E)-phenyldiazenyl]benzene-1,3-diamine](/img/structure/B14652048.png)

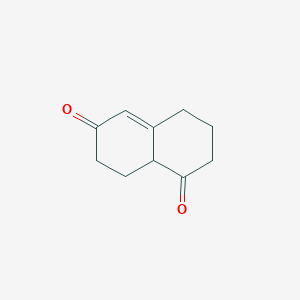
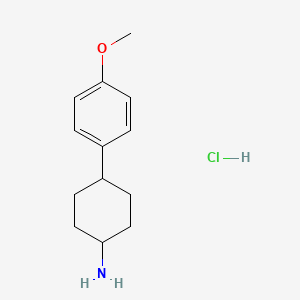
![3-[2-(2-Hydroxy-5-sulfophenyl)hydrazinylidene]-4-oxo-3,4-dihydronaphthalene-1-sulfonic acid](/img/structure/B14652078.png)

